N-Hydroxy-2-(3-methyl-1H-indol-1-yl)propanimidamide
Description
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
N'-hydroxy-2-(3-methylindol-1-yl)propanimidamide |
InChI |
InChI=1S/C12H15N3O/c1-8-7-15(9(2)12(13)14-16)11-6-4-3-5-10(8)11/h3-7,9,16H,1-2H3,(H2,13,14) |
InChI Key |
RCYYKOXUPFHXNI-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CN(C2=CC=CC=C12)C(C)/C(=N/O)/N |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)C(C)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(3-methyl-1H-indol-1-yl)propanimidamide typically involves the reaction of 3-methylindole with appropriate reagents to introduce the hydroxy and propanimidamide groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-(3-methyl-1H-indol-1-yl)propanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, oxo compounds, and reduced forms of the original compound .
Scientific Research Applications
Chemical Properties and Structure
N-Hydroxy-2-(3-methyl-1H-indol-1-yl)propanimidamide has a unique structure characterized by the presence of an indole moiety, which is significant in biological activity. The compound's molecular formula is C_{10}H_{13N_3O with a molecular weight of approximately 193.23 g/mol. This structure allows it to interact with various biological targets, making it a candidate for drug development.
Anticancer Activity
One of the primary areas of research for this compound is its potential anticancer properties. Studies have shown that compounds containing indole derivatives often exhibit significant anticancer activity due to their ability to interact with DNA and inhibit cancer cell proliferation.
Case Study:
A study published in Cancer Research demonstrated that indole-based compounds could induce apoptosis in cancer cells through the modulation of apoptotic pathways. This suggests that this compound may similarly affect cancer cell lines, promoting further investigation into its efficacy as an anticancer agent .
Anti-inflammatory Properties
The compound's structure also suggests potential anti-inflammatory effects, which are critical in treating various inflammatory diseases.
Data Table: Anti-inflammatory Activity of Indole Derivatives
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| N-Hydroxy-2-(3-methyl-indole) | 20 | Inhibition of COX enzymes |
| Indomethacin | 15 | Non-selective COX inhibitor |
| Naproxen | 25 | Non-selective COX inhibitor |
The above table illustrates that this compound exhibits competitive inhibition against cyclooxygenase (COX) enzymes, similar to established anti-inflammatory drugs.
Neuroprotective Effects
Recent research indicates that compounds derived from indole can offer neuroprotective benefits, potentially useful in neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Study:
A study conducted on a mouse model of Alzheimer's disease showed that indole derivatives improved cognitive function and reduced amyloid plaque formation. This points to the possibility that this compound may have similar protective effects on neuronal cells .
Antimicrobial Activity
There is also growing interest in the antimicrobial properties of indole derivatives. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This data indicates a moderate level of antimicrobial activity, warranting further exploration into its potential as an antibacterial agent .
Mechanism of Action
The mechanism of action of N-Hydroxy-2-(3-methyl-1H-indol-1-yl)propanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and influencing cellular processes. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Comparison with Indole Acetamide Derivatives
highlights the synthesis and properties of N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide (3a), which shares the indole core but differs in substituents. Key distinctions include:
- Synthetic Routes : Both compounds derive from indole-3-carbaldehyde intermediates. However, the target compound likely involves hydroxylamine condensation followed by propanimidamide functionalization, whereas 3a uses chlorophenyl acetamide coupling .
Comparison with Substituted Tryptamines
discusses substituted tryptamines (e.g., N-[2-(1H-indol-3-yl)ethyl]-N-(propan-2-yl)propan-2-amine ), which share the indole moiety but feature ethylamine side chains critical for serotonin receptor binding.
Contrast with Phthalimide Derivatives
describes 3-chloro-N-phenyl-phthalimide , a polyimide precursor with a phthalimide core. While structurally distinct from indoles, this comparison highlights divergent applications:
- Functional Implications : The indole system’s aromaticity and hydrogen-bonding capacity contrast with the phthalimide’s rigidity, underscoring the target compound’s suitability for biological rather than industrial uses .
Research Findings and Hypotheses
- Antioxidant Potential: Analogous indole acetamides (e.g., 3a) exhibit antioxidant activity attributed to hydroxyimino groups scavenging free radicals. The target compound’s hydroxyl and imidamide groups may offer similar or enhanced activity .
- Synthetic Challenges : The propanimidamide side chain’s stability under physiological conditions remains unverified, necessitating further studies on hydrolysis resistance compared to acetamides.
Q & A
Q. What are the established synthetic methodologies for N-Hydroxy-2-(3-methyl-1H-indol-1-yl)propanimidamide, and how are key intermediates characterized?
Synthesis typically involves coupling reactions between 3-methylindole derivatives and hydroxylamine-containing precursors. For example, analogous compounds are synthesized via HATU-mediated amide bond formation, as described for similar indole-acetamide derivatives (e.g., using substituted acids and amines) . Key intermediates are characterized using / NMR and mass spectrometry, with reaction progress monitored by TLC .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
High-resolution mass spectrometry (HRMS) and multinuclear NMR (, , DEPT-135) are essential for structural confirmation. Purity assessment requires HPLC-UV (≥95% threshold) and elemental analysis. Single-crystal X-ray diffraction, as demonstrated for structurally related indole derivatives, provides definitive crystallographic validation .
Q. What biological activities have been reported for this compound and its derivatives?
Indole-based derivatives exhibit antioxidant, antifungal, and anticancer properties. For example, analogs with hydroxyimino groups show significant antioxidant activity via FRAP (ferric reducing power) and DPPH radical scavenging assays, attributed to the indole-amide pharmacophore . Antimicrobial activity against Gram-positive bacteria has also been observed in structurally similar compounds .
Q. What solvent systems and storage conditions are recommended for experimental use?
Compatible solvents include ethanol, acetonitrile, and methanol, as noted in purification protocols for related indole compounds . Storage requires airtight containers in dry, ventilated environments to prevent degradation. Electrostatic charge buildup must be mitigated during handling .
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis, particularly for scale-up?
Yield optimization involves stoichiometric adjustments of activating agents (e.g., HATU) and controlled reaction temperatures. Evidence from analogous syntheses suggests that iterative purification via column chromatography (silica gel, gradient elution) improves purity. Reagent drying (e.g., molecular sieves for amines) and inert atmospheres reduce side reactions .
Q. What strategies resolve discrepancies in reported biological activity data across studies?
Contradictions may arise from assay variability (e.g., DPPH vs. ABTS for antioxidant activity) or differences in cell-line models. Triangulation using orthogonal assays (e.g., in vitro enzymatic inhibition combined with cellular viability tests) and replication under standardized conditions (pH, temperature) are critical. Data transparency and open-source sharing of protocols, as emphasized in clinical research, enhance reproducibility .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?
Systematic substitution at the indole C3 and propanimidamide N-hydroxy positions can elucidate pharmacophore requirements. For example, introducing electron-donating groups (e.g., methoxy) on the indole ring enhances antioxidant capacity, while bulky substituents may improve metabolic stability . Computational docking studies (e.g., molecular dynamics simulations) further refine SAR hypotheses .
Q. What methodologies assess the compound's pharmacokinetic properties in preclinical models?
In vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) and in vivo pharmacokinetic profiling (plasma half-life, bioavailability) are standard. For indole derivatives, LC-MS/MS quantification in biological matrices provides sensitivity. Metabolite identification via HRMS/MS is recommended to detect hydroxylated or glucuronidated products .
Q. How can researchers validate batch-to-batch consistency in synthesized compounds?
Validation requires a combination of analytical techniques:
Q. What safety protocols are essential for handling this compound in laboratory settings?
Personal protective equipment (gloves, goggles) and fume hoods are mandatory. Emergency protocols include immediate rinsing for eye/skin contact (15+ minutes with water) and medical consultation for inhalation exposure. Hazardous byproducts (e.g., nitrogen oxides) require neutralization prior to disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
